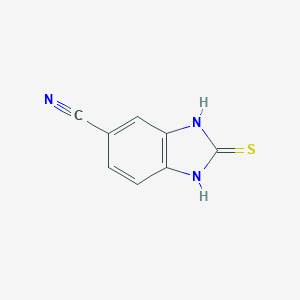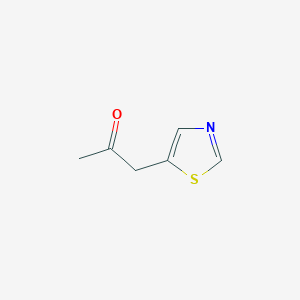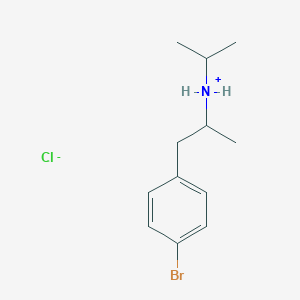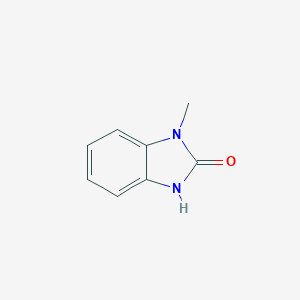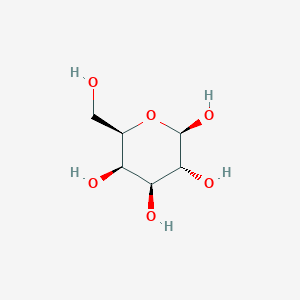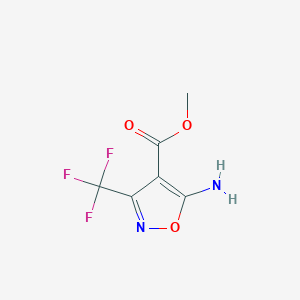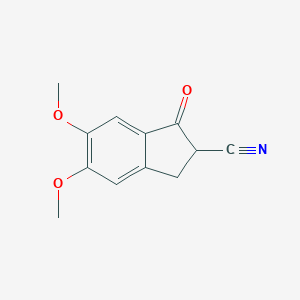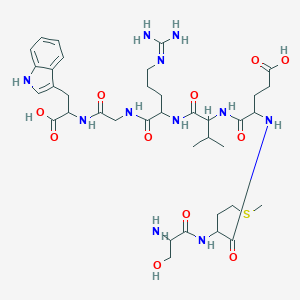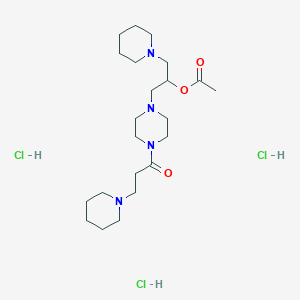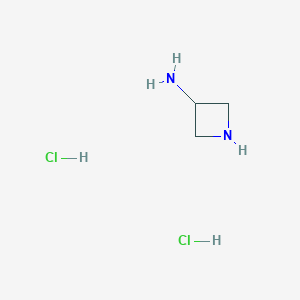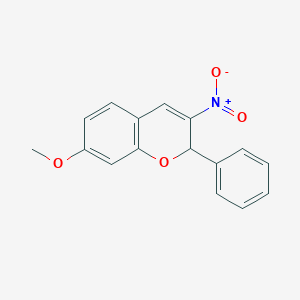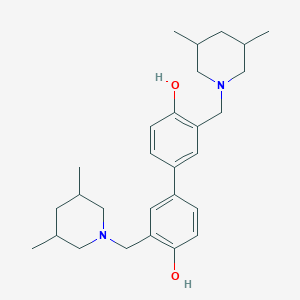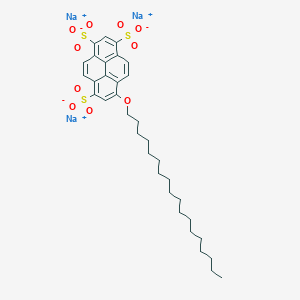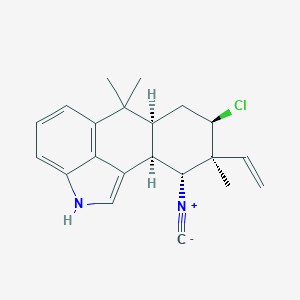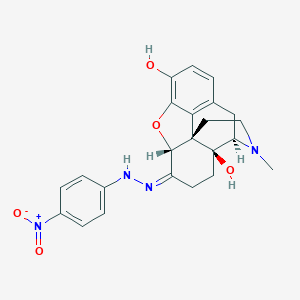
Oxypnph
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxypnph is a newly discovered chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using a unique method that involves the use of specialized equipment and techniques. The purpose of
作用機序
The mechanism of action of Oxypnph is not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes and to interfere with the function of certain cellular pathways. It may also have an effect on the regulation of gene expression.
生化学的および生理学的効果
Oxypnph has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It may also have neuroprotective effects and may be useful in the treatment of neurological disorders. Additionally, Oxypnph has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
実験室実験の利点と制限
One advantage of using Oxypnph in lab experiments is its specificity. It has been shown to have activity against specific types of cancer cells and may be useful in the development of targeted cancer treatments. Additionally, Oxypnph has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar activity. However, one limitation of using Oxypnph in lab experiments is its cost. The specialized equipment and techniques required for its synthesis can be expensive, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on Oxypnph. One area of research is the development of new cancer treatments based on the compound's activity against cancer cells. Another area of research is the study of Oxypnph's mechanism of action and its effect on cellular pathways. Additionally, Oxypnph may have potential applications in the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Conclusion
In conclusion, Oxypnph is a newly discovered chemical compound that has potential applications in scientific research. Its synthesis method involves the use of specialized equipment and techniques, and it has been shown to have activity against certain types of cancer cells and may be useful in the treatment of neurological disorders. While there are advantages to using Oxypnph in lab experiments, such as its specificity and low toxicity, there are also limitations, such as its cost. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
合成法
The synthesis of Oxypnph involves the use of specialized equipment and techniques. The process begins with the preparation of the starting materials, which are then combined in a specific order and under controlled conditions. The reaction proceeds under an inert atmosphere and at a specific temperature and pressure. The final product is purified using a combination of chromatography and recrystallization techniques.
科学的研究の応用
Oxypnph has potential applications in a variety of scientific research fields, including pharmacology, neuroscience, and biochemistry. It has been shown to have activity against certain types of cancer cells and may be useful in the development of new cancer treatments. It also has potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, Oxypnph may be useful in the study of biochemical pathways and the development of new drugs.
特性
CAS番号 |
101365-17-7 |
|---|---|
製品名 |
Oxypnph |
分子式 |
C23H24N4O5 |
分子量 |
436.5 g/mol |
IUPAC名 |
(4R,4aS,7Z,7aR,12bS)-3-methyl-7-[(4-nitrophenyl)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1 |
InChIキー |
DPKGAKCNOIPMOW-QINNMFRESA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
正規SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
同義語 |
oxymorphone 4-nitrophenylhydrazone OxyPNPH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



